cyclo(L-Phe-trans-4-hydroxy-L-Pro)
Overview
Description
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is a cyclic dipeptide composed of L-phenylalanine and trans-4-hydroxy-L-proline. It is a solid compound, typically appearing as a colorless or white crystalline powder. This compound is known for its stability under standard laboratory conditions and its solubility in organic solvents such as alcohols and ketones .
Mechanism of Action
- The exact molecular targets within melanoma cells are not explicitly mentioned in the available literature, but further research may reveal them .
- The spatial arrangement of synthetic amino acids in CLA remains unexplored, but it likely influences its biological activity .
- In silico predictions suggest that cyclic tetrapeptides (like CLA) have better pharmacokinetic and toxic profiles in humans compared to linear counterparts .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is commonly synthesized through chemical methods. The synthesis typically involves the formation of an amide bond between L-phenylalanine and trans-4-hydroxy-L-proline, followed by cyclization to form the cyclic dipeptide. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound under suitable conditions.
Scientific Research Applications
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) has several applications in scientific research:
Chemistry: It is used as a chiral reagent in asymmetric synthesis and as a building block for the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in various medical conditions.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) can be compared with other similar cyclic dipeptides, such as:
Cyclo(L-Phe-L-Pro): This compound lacks the hydroxyl group present in Cyclo(L-Phe-trans-4-hydroxy-L-Pro), which can influence its chemical reactivity and biological activity.
Cyclo(L-Leu-trans-4-hydroxy-L-Pro): This compound has leucine instead of phenylalanine, which can affect its properties and applications.
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is unique due to the presence of the trans-4-hydroxy group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(3S,7R,8aS)-3-benzyl-7-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-10-7-12-13(18)15-11(14(19)16(12)8-10)6-9-4-2-1-3-5-9/h1-5,10-12,17H,6-8H2,(H,15,18)/t10-,11+,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQJYHACQOBZLF-WOPDTQHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)NC(C2=O)CC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN2[C@@H]1C(=O)N[C@H](C2=O)CC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the biological activities of cyclo(L-Phe-trans-4-hydroxy-L-Pro)?
A1: Research indicates that cyclo(L-Phe-trans-4-hydroxy-L-Pro) exhibits anticancer activity. A study demonstrated its efficacy against HL-60 cells, a human leukemia cell line []. The compound induced apoptosis, characterized by apoptotic body formation, DNA fragmentation, and cell cycle arrest in the G0/G1 phase [].
Q2: How does cyclo(L-Phe-trans-4-hydroxy-L-Pro) exert its anticancer effects?
A2: The anticancer mechanism of cyclo(L-Phe-trans-4-hydroxy-L-Pro) involves the generation of reactive oxygen species (ROS) []. This ROS accumulation subsequently activates the Bcl-2 family signaling pathway, leading to caspase-3 activation and poly-ADP-ribose polymerase (PARP) cleavage, key events in the apoptotic cascade [].
Q3: Has cyclo(L-Phe-trans-4-hydroxy-L-Pro) been isolated from any natural sources?
A3: Yes, cyclo(L-Phe-trans-4-hydroxy-L-Pro) has been isolated from the fermentation broth of Streptomyces sp. YIM67005, an endophytic bacterium associated with the plant Inula cappa DC []. It was also isolated from a marine bacterium, Streptomyces griseus, in a separate study [].
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